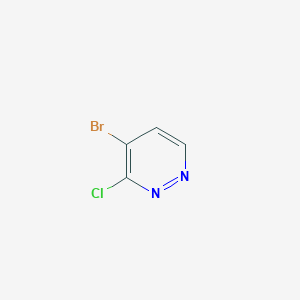

4-Bromo-3-chloropyridazine

Übersicht

Beschreibung

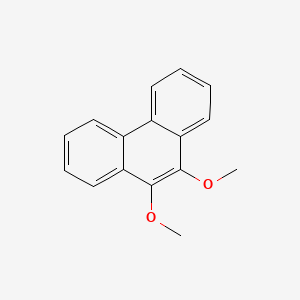

4-Bromo-3-chloropyridazine, also known as 3-Amino-4-bromo-6-chloropyridazine, is a chemical compound with the molecular formula C4H3BrClN3 . It has a molecular weight of 208.44 g/mol . This compound is used in the preparation of novel potent imidazo .

Synthesis Analysis

The synthesis of this compound can be achieved through a method involving 3,6-dichloropyridazine as a raw material . The process involves four steps: chlorination of 3,6-dichloropyridazine to prepare 3,4,6-trichloropyridazine white powder, preparation of 3,4,6-trichloropyridazine into 3,6-dichloro-4-hydroxypyridazine, preparation of 3,6-dichloro-4-hydroxypyridazine into 4-hydroxypyridazine, and preparation of 4-hydroxypyridazine into 4-bromopyridazine .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNc1nnc(Cl)cc1Br . The InChI code for this compound is 1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) . Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.44 g/mol .Wissenschaftliche Forschungsanwendungen

1. Application in Synthesis of Pharmacologically Useful Pyridazine Derivatives

4-Bromo-3-chloropyridazine plays a crucial role in the synthesis of pharmacologically useful pyridazine derivatives. The regioselective arylation at position 4 of this compound, using Suzuki cross-coupling reactions, facilitates access to a wide range of these derivatives. This process has been highlighted for its efficiency in producing pharmacologically active compounds, confirming the utility of chloropyridazines as a masking group in such syntheses (Sotelo & Raviña, 2002).

2. Role in the Synthesis of Novel Indolylpyridazinone Derivatives

This compound is also instrumental in synthesizing novel indolylpyridazinone derivatives, which have exhibited promising antibacterial activity. This process involves various reactions, including cyclocondensation and transformation to chloropyridazine derivatives, leading to the creation of new compounds with potential biological activities (Abubshait, 2007).

3. In the Synthesis of Functionalized Pyridazines

The compound is used in the synthesis of functionalized pyridazines, a scaffold important in medicinal chemistry and crop protection agents. The process involves Lewis acid-mediated reactions that yield 3-bromo-pyridazines with high regiocontrol. This methodology is significant for developing 3,4-disubstituted pyridazines with precise control over the substitution pattern, underscoring the compound's versatility in creating structurally complex molecules (Schnell et al., 2021).

4. Facilitating Synthesis in Medicinal Chemistry

This compound aids in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This approach is noteworthy in medicinal chemistry, as it utilizes the unreactive nature of the pyridazine 3-amino group, simplifying the synthesis process and expanding the scope of producible medicinal compounds (Wlochal & Bailey, 2015).

Safety and Hazards

When handling 4-Bromo-3-chloropyridazine, it’s important to wear suitable protective clothing and avoid contact with skin and eyes . In case of inhalation, move to fresh air. If the compound comes into contact with skin, remove all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

Eigenschaften

IUPAC Name |

4-bromo-3-chloropyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-2-7-8-4(3)6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPUWLVTUZXHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B3237571.png)

![2-(5-Methylfuran-2-yl)-5-methylsulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B3237574.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)

![3,3,5-Trimethylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3237639.png)